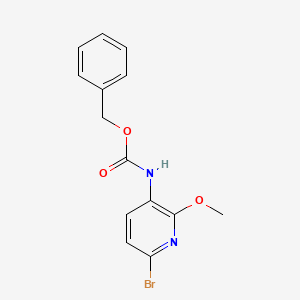
3-Cbz-amino-6-bromo-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It features a benzyl group attached to a carbamate moiety, which is further linked to a pyridine ring substituted with bromine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-bromo-2-methoxypyridin-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using specific reagents.
Hydrolysis: The carbamate moiety can be hydrolyzed to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of new pyridine derivatives with different substituents.
Oxidation: Formation of hydroxylated or demethylated products.
Reduction: Formation of methylated products.
Hydrolysis: Formation of 6-bromo-2-methoxypyridin-3-amine and benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of benzyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents on the pyridine ring play a crucial role in its binding affinity and specificity. The carbamate moiety can undergo hydrolysis, releasing the active amine, which can further interact with biological targets, modulating their activity and leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl N-(2-bromo-6-methoxypyridin-3-yl)carbamate
- Benzyl N-(6-chloro-2-methoxypyridin-3-yl)carbamate
- Benzyl N-(6-bromo-2-hydroxypyridin-3-yl)carbamate
Uniqueness
Benzyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy group enhances its solubility and stability.
Eigenschaften
Molekularformel |
C14H13BrN2O3 |
|---|---|
Molekulargewicht |
337.17 g/mol |
IUPAC-Name |
benzyl N-(6-bromo-2-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H13BrN2O3/c1-19-13-11(7-8-12(15)17-13)16-14(18)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18) |
InChI-Schlüssel |
QDOOKTFMEXFMSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=N1)Br)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(aminomethyl)cyclohexyl]-2-[(4-methylphenyl)formamido]acetamide hydrochloride](/img/structure/B13500037.png)
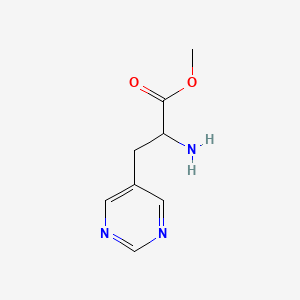
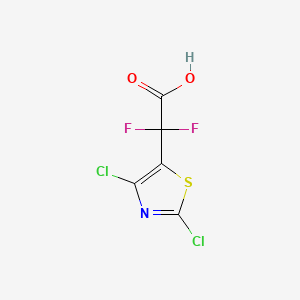
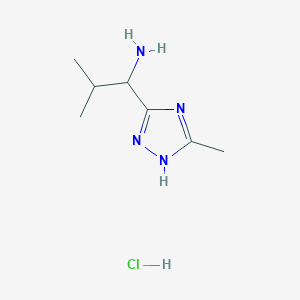
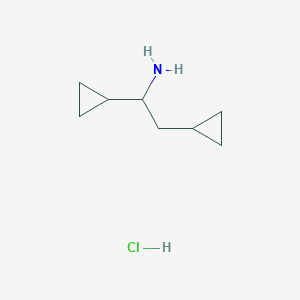
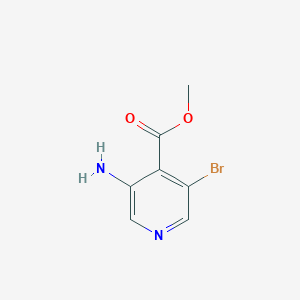
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
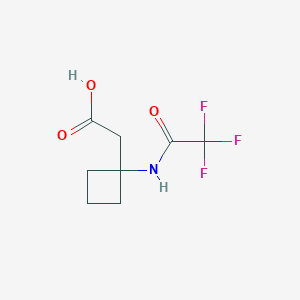
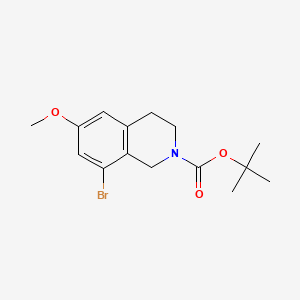
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-methyl-4-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13500080.png)
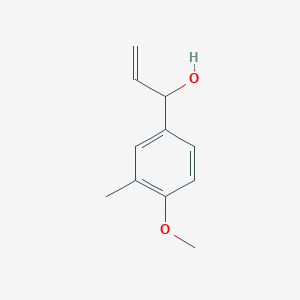

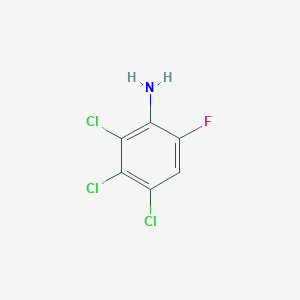
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)
